cis-3,5-Diméthylpipéridine

Vue d'ensemble

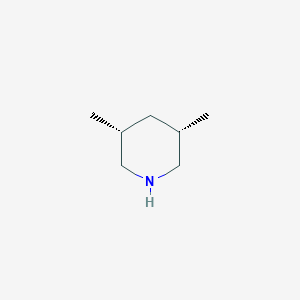

Description

cis-3,5-Dimethylpiperidine: is a chemical compound with the molecular formula C7H15N. It is one of the diastereomers of 3,5-Dimethylpiperidine, which exists in both cis and trans forms. This compound is a colorless liquid with a boiling point of 144°C and a density of 0.853 g/mL at 25°C . It is used as a precursor in the synthesis of various chemical compounds and has applications in different fields of scientific research.

Applications De Recherche Scientifique

Medicinal Chemistry

Cis-3,5-Dimethylpiperidine serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as:

- β-Amyloid Peptide Aggregation Inhibitors : Research indicates that substituted bisphenol A derivatives can inhibit β-amyloid peptide aggregation, which is crucial in Alzheimer's disease pathology .

- MMP-13 Selective Inhibitors : The compound has been utilized to create selective isonipecotamide α-sulfone hydroxamates that inhibit matrix metalloproteinase-13 (MMP-13), an enzyme linked to various diseases including cancer .

Catalysis

In the field of catalysis, cis-3,5-Dimethylpiperidine has been employed in several innovative processes:

- Organocatalysis : It has been used to develop gem-diamines that function as active organocatalysts for biodiesel production, enhancing the efficiency of transesterification reactions .

- Mannich Reactions : The compound acts as a reactant in Mannich reactions to form Ru(II) complexes, which are valuable in various synthetic pathways .

Material Science

The compound's unique structure allows it to be integrated into materials science applications:

- Corrosion Inhibition : Studies have shown that cis-3,5-Dimethylpiperidine can be effective as an acid corrosion inhibitor for iron, demonstrating its potential in protective coatings and materials engineering .

Case Study 1: Synthesis of β-Amyloid Inhibitors

A study published in a reputable journal investigated the synthesis of β-amyloid inhibitors using derivatives of cis-3,5-Dimethylpiperidine. The results indicated significant inhibition of amyloid aggregation in vitro, suggesting potential therapeutic applications for Alzheimer's disease .

Case Study 2: MMP-13 Inhibition

In another case study focusing on cancer treatment, researchers synthesized MMP-13 selective inhibitors based on cis-3,5-Dimethylpiperidine derivatives. The inhibitors demonstrated promising results in preclinical models, indicating a pathway for developing new cancer therapeutics .

Mécanisme D'action

Target of Action

It has been used as a reactant in the synthesis of various compounds, indicating its potential role in biochemical reactions .

Mode of Action

It is known to be used as a reactant in the synthesis of various compounds , suggesting that it may interact with other molecules to form new compounds.

Biochemical Pathways

It has been used in the synthesis of pure phase zsm-11 using extremely dense gels with minimal water contents , indicating its potential involvement in chemical reactions.

Result of Action

It has been used to investigate the influence of substituents on heterocyclic piperidine as acid corrosion inhibitors for iron , suggesting that it may have some effect at the molecular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-3,5-Dimethylpiperidine is typically prepared by the hydrogenation of 3,5-dimethylpyridine. The hydrogenation process involves the use of a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent such as tetrahydrofuran. The reaction is carried out under predetermined temperature and pressure conditions to achieve a high yield of the cis isomer .

Industrial Production Methods: In industrial settings, the preparation of cis-3,5-Dimethylpiperidine involves a one-step hydrogenation reaction using the same nickel-ruthenium-rhodium-carbon composite catalyst. The process is designed to be environmentally friendly, with continuous recycling of the organic solvent and no discharge of waste products .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3,5-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of cis-3,5-Dimethylpiperidine.

Reduction: Various amine derivatives.

Substitution: Substituted piperidine derivatives.

Comparaison Avec Des Composés Similaires

2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with different positional isomerism.

Piperidine: The parent compound without any methyl substitutions.

Comparison: cis-3,5-Dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylpiperidine, it has different reactivity and applications due to the position of the methyl groups. Piperidine, being the parent compound, lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .

Activité Biologique

Cis-3,5-Dimethylpiperidine is a nitrogen-containing heterocyclic compound with significant biological activity. It is a structural isomer of 3,5-dimethylpiperidine, which is known for its various applications in the pharmaceutical and chemical industries. This article explores the biological activities of cis-3,5-dimethylpiperidine, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H15N

- Molecular Weight : 115.21 g/mol

- CAS Number : 35794-11-7

1. Antimicrobial Activity

Research has shown that cis-3,5-dimethylpiperidine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 µg/mL |

These findings suggest that cis-3,5-dimethylpiperidine could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

2. Cytotoxicity and Cell Viability

In addition to its antimicrobial effects, cis-3,5-dimethylpiperidine has been evaluated for its cytotoxicity. The compound was tested on various cell lines to determine its safety profile:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| WI38 (human lung fibroblast) | >50 | Non-cytotoxic |

| HeLa (cervical cancer) | 25 ± 2 | Moderate cytotoxicity |

The results indicate that while cis-3,5-dimethylpiperidine exhibits some cytotoxic effects on cancer cells, it remains relatively safe for normal human cells at higher concentrations .

3. Anti-inflammatory Potential

Cis-3,5-dimethylpiperidine has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro:

| Cytokine | Inhibition (%) at 20 µM |

|---|---|

| TNF-alpha | 40% |

| IL-6 | 35% |

This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Recent studies have highlighted the potential of cis-3,5-dimethylpiperidine in drug formulation and development:

- Antibacterial Formulation : A study explored the incorporation of cis-3,5-dimethylpiperidine into a topical antibacterial gel formulation. The gel showed enhanced efficacy against MRSA compared to standard treatments.

- Cancer Therapeutics : Another research project evaluated the compound's ability to enhance the efficacy of existing chemotherapeutic agents in HeLa cells. Results indicated a synergistic effect when combined with doxorubicin.

Propriétés

IUPAC Name |

(3R,5S)-3,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296272 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-75-4 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of cis-3,5-Dimethylpiperidine and how was it determined?

A1: [] Research suggests that cis-3,5-Dimethylpiperidine exists in a conformational equilibrium, with a slight preference for the conformer where the nitrogen lone pair occupies the axial position (54%) over the equatorial position (46%). This conclusion was drawn from Nuclear Magnetic Resonance (NMR) studies where the amine was mixed with deuterated trifluoroacetic acid (CF3·CO2D). The proportions of resulting configurations with deuterium in axial and equatorial positions allowed researchers to infer the conformational equilibrium. []

Q2: Does the presence of a benzoyl group attached to the nitrogen of cis-3,5-Dimethylpiperidine influence its conformational behavior?

A2: Yes, introducing a benzoyl group to cis-3,5-Dimethylpiperidine, forming 1-benzoyl-cis-3,5-dimethylpiperidine, significantly impacts the molecule's conformation. [] Unlike the unsubstituted molecule, the benzoyl derivative adopts a non-coplanar conformation, meaning the phenyl ring and the piperidine ring are not in the same plane. This conformation is favored due to steric interactions between the benzoyl group and the methyl substituents on the piperidine ring.

Q3: How does the conformational behavior of N,N-dialkylbenzamides compare to that of 1-benzoyl-cis-3,5-dimethylpiperidine?

A3: [] Similar to 1-benzoyl-cis-3,5-dimethylpiperidine, ortho-hydroxy substituted N,N-dialkylbenzamides also exhibit a non-coplanar conformation. This suggests that the presence of bulky substituents on both the piperidine ring and the benzamide moiety contributes to the preference for a non-coplanar arrangement to minimize steric hindrance. The energy barriers to rotation around the aryl–C(O) bond in both types of molecules are relatively high (ΔG‡ 7–9 kcal mol–1), indicating restricted rotation and a stable non-coplanar conformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.